Uranium hexafluoride

Catalog No.
S573384
CAS No.
7783-81-5
M.F
UF6
F6U
M. Wt
352.0193 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Uranium hexafluoride

CAS Number

7783-81-5

Product Name

Uranium hexafluoride

IUPAC Name

hexafluorouranium

Molecular Formula

UF6
F6U

Molecular Weight

352.0193 g/mol

InChI

InChI=1S/6FH.U/h6*1H;/q;;;;;;+6/p-6

InChI Key

SANRKQGLYCLAFE-UHFFFAOYSA-H

SMILES

F[U](F)(F)(F)(F)F

Solubility

Sol in liq chlorine and bromine. ... Sol in carbon tetrachloride, chloroform, and sym tetrachloroethane, Cl2CHCHCl2, which forms the most stable soln, extensive reaction occurring only after several days at room temp. Sol in fluorocarbons (C6F6 or C7F16) without reaction.
Dissolves in nitrobenzene to give a dark red soln fuming in air.
INSOL IN CARBON DISULFIDE
Reacts with water; soluble in carbon tetrachloride, chloroform
Solubility in water at 20 °C: reaction

Synonyms

uranium fluoride (UF6), uranium hexafluoride, uranium hexafluoride, (235)U-labeled

Canonical SMILES

F[U](F)(F)(F)(F)F

Description

The exact mass of the compound Uranium hexafluoride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in liq chlorine and bromine. ... sol in carbon tetrachloride, chloroform, and sym tetrachloroethane, cl2chchcl2, which forms the most stable soln, extensive reaction occurring only after several days at room temp. sol in fluorocarbons (c6f6 or c7f16) without reaction.dissolves in nitrobenzene to give a dark red soln fuming in air.insol in carbon disulfidereacts with water; soluble in carbon tetrachloride, chloroformsolubility in water at 20 °c: reaction. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Uranium hexafluoride is an inorganic compound with the chemical formula UF6\text{UF}_6. It is a volatile, toxic white solid that plays a crucial role in the nuclear fuel cycle, particularly in the enrichment of uranium for nuclear reactors and weapons. At room temperature, uranium hexafluoride exists as a solid, but it sublimes at approximately 56.5 °C (133 °F), transitioning directly from solid to gas without becoming liquid. This property makes it relatively easy to handle in gaseous diffusion and gas centrifuge processes used for uranium enrichment .

Uranium hexafluoride is known for its reactivity, particularly with water. Upon contact with water vapor, it reacts vigorously to produce hydrofluoric acid and uranyl fluoride:

UF6+2H2OUO2F2+4HF\text{UF}_6+2\text{H}_2\text{O}\rightarrow \text{UO}_2\text{F}_2+4\text{HF}

This reaction is exothermic and can form radioactive particulates, making it hazardous in humid environments . Additionally, uranium hexafluoride can react with metals and some organic compounds, often resulting in the formation of metal fluorides or other byproducts .

Uranium hexafluoride poses significant health risks due to its chemical and radiological properties. Exposure to moisture releases highly toxic hydrogen fluoride, which can cause severe respiratory damage and skin burns. The nephrotoxic effects of uranyl fluoride are particularly concerning, as they can lead to kidney damage upon exposure . Uranium itself is a weak alpha emitter, and chronic exposure has been linked to various cancers, including lung cancer and osteosarcoma .

The synthesis of uranium hexafluoride typically involves a two-step process:

  • Conversion of Uranium Dioxide: Uranium dioxide (UO2\text{UO}_2) reacts with hydrofluoric acid (HF\text{HF}) to form uranium tetrafluoride (UF4\text{UF}_4):
    UO2+4HFUF4+2H2O\text{UO}_2+4\text{HF}\rightarrow \text{UF}_4+2\text{H}_2\text{O}
  • Fluorination: Uranium tetrafluoride is then further reacted with fluorine gas (F2\text{F}_2) to produce uranium hexafluoride:
    UF4+F2UF6\text{UF}_4+\text{F}_2\rightarrow \text{UF}_6

This method allows for the efficient production of uranium hexafluoride under controlled conditions .

Uranium hexafluoride is primarily used in the nuclear industry for:

  • Uranium Enrichment: It serves as a feedstock in both gaseous diffusion and gas centrifuge methods for enriching uranium isotopes.
  • Nuclear Fuel Production: The compound is essential for converting uranium into a form suitable for use in nuclear reactors.
  • Advanced Reprocessing Techniques: It has been utilized in methods such as fluoride volatility for separating isotopes from spent nuclear fuel .

Studies on the interactions of uranium hexafluoride focus on its hydrolysis kinetics and reactions with various materials. The hydrolysis reaction has been shown to occur rapidly, producing uranyl fluoride particles under humid conditions. Research indicates that the rate of this reaction can vary significantly based on environmental conditions such as humidity levels . Understanding these interactions is critical for ensuring safety in environments where uranium hexafluoride is handled.

Uranium hexafluoride has several similar compounds within the category of uranium fluorides. Here are some notable examples:

CompoundFormulaKey Characteristics
Uranium TetrafluorideUF4\text{UF}_4Solid at room temperature; less volatile than UF6\text{UF}_6. Used as an intermediate in its synthesis.
Uranium DioxideUO2\text{UO}_2Common form of uranium; used as nuclear fuel but less reactive than fluorides.
Uranium TrioxideUO3\text{UO}_3An oxidized form of uranium; reacts differently compared to fluorides; less volatile.
Uranyl FluorideUO2F2\text{UO}_2\text{F}_2Produced from hydrolysis of UF6\text{UF}_6; toxic and nephrotoxic like UF6\text{UF}_6.

Uniqueness of Uranium Hexafluoride

What sets uranium hexafluoride apart from these compounds is its volatility and role as a gaseous reactant in enrichment processes. Unlike most other uranium compounds, which are solid at room temperature, uranium hexafluoride's ability to exist as a gas under specific conditions facilitates isotope separation techniques crucial for nuclear applications .

Uranium hexafluoride (UF₆) is an inorganic compound with the molecular formula UF₆, consisting of one uranium atom covalently bonded to six fluorine atoms. Its octahedral molecular geometry, confirmed by neutron diffraction studies, enables unique physical properties critical for industrial applications. The compound exists as a volatile white solid at room temperature, sublimating at 56.5°C under atmospheric pressure.

Key molecular characteristics include:

  • Molar mass: 352.02 g/mol (for natural isotopic composition).
  • Triple point: 64.02°C at 1.497 atm, allowing coexistence of solid, liquid, and gaseous phases.
  • Isotopic sensitivity: The molecular weight varies between 349.03 g/mol (²³⁵UF₆) and 352.04 g/mol (²³⁸UF₆), enabling isotope separation.

Historical Development and Industrial Adoption

UF₆’s significance emerged during World War II as part of the Manhattan Project. Philip Abelson’s 1940 experiments at the Naval Research Laboratory demonstrated its utility in thermal diffusion for uranium enrichment. By 1943, the S-50 plant in Oak Ridge, Tennessee, became the first large-scale facility to use liquid UF₆ for isotope separation, achieving 0.86% ²³⁵U enrichment. Post-war, the compound became central to gaseous diffusion (K-25 plant) and gas centrifuge technologies, with global production reaching 62,000 metric tons annually by 2022.

Role in the Nuclear Fuel Cycle

UF₆ serves as the exclusive feedstock for uranium enrichment, bridging mining and reactor fuel production:

  • Conversion: Uranium concentrate (U₃O₈) reacts with hydrofluoric acid (HF) and fluorine gas (F₂) to produce UF₆:
    $$
    \text{UO}2 + 4\text{HF} \rightarrow \text{UF}4 + 2\text{H}2\text{O}
    $$
    $$
    \text{UF}
    4 + \text{F}2 \rightarrow \text{UF}6
    $$
  • Enrichment: Commercial plants process UF₆ gas to increase ²³⁵U concentration from 0.72% (natural) to 3–5% (reactor-grade).
  • Reconversion: Enriched UF₆ is hydrolyzed to UO₂ for fuel pellet production.

Raw Material Precursors: Uranium Oxide Conversion

The synthesis of uranium hexafluoride begins with the conversion of uranium ore concentrates, commonly known as yellowcake, which primarily consists of triuranium octoxide or uranium oxide compounds [22]. Yellowcake concentrates are obtained through the milling and chemical processing of uranium ores, forming a coarse powder that contains approximately 80% uranium oxide and melts at approximately 2880°C [22]. Modern yellowcake typically contains 70% to 90% triuranium octoxide by weight, along with other uranium compounds such as uranium dioxide and various uranium oxides [22].

The conversion process transforms the yellowcake through a series of chemical reactions to produce uranium compounds suitable for hexafluoride synthesis [4]. In conversion plants, uranium ore concentrate is first dissolved in nitric acid to create uranyl nitrate solutions, which undergo purification through countercurrent solvent extraction processes using tributyl phosphate dissolved in kerosene or dodecane [4]. The purified uranium solution is then calcined in a fluidized bed reactor to produce uranium trioxide [4].

The uranium trioxide undergoes reduction to uranium dioxide through controlled thermal processes [25]. This reduction can be accomplished using hydrogen gas at temperatures around 700°C, following the chemical equation: uranium trioxide plus hydrogen yields uranium dioxide plus water [25]. Alternative reduction methods include microwave radiation or radiofrequency radiation directed at the interface between uranium trioxide and the uranium-containing reduction product [25]. These advanced techniques can achieve uranium dioxide with oxygen-to-uranium ratios less than 2.04:1, which is critical for subsequent fluorination processes [25].

The uranium dioxide product serves as the immediate precursor for uranium tetrafluoride production through hydrofluorination [28]. This intermediate compound is essential because uranium tetrafluoride provides the optimal chemical form for subsequent fluorination to uranium hexafluoride [28]. The conversion from uranium concentrate to uranium trioxide involves temperatures around 800°C, producing a grey powder with uranium content of 85% [23].

Fluorination Processes: Hydrofluoric Acid and Elemental Fluorine Reactions

The fluorination of uranium compounds to produce uranium hexafluoride involves two primary chemical pathways: hydrofluorination using hydrogen fluoride and direct fluorination using elemental fluorine [2]. The hydrofluorination process converts uranium dioxide to uranium tetrafluoride according to the reaction: uranium dioxide plus four hydrogen fluoride molecules yields uranium tetrafluoride plus two water molecules [2] [15]. This reaction is highly exothermic and typically conducted at temperatures ranging from 750°F to 930°F [15].

The hydrofluorination reaction occurs in specialized reactors fabricated from materials resistant to hydrogen fluoride corrosion, such as Hastelloy, Monel, or Inconel [10]. Anhydrous hydrogen fluoride gas serves as the fluorinating agent, and the reaction proceeds efficiently under controlled temperature and pressure conditions [15]. The uranium tetrafluoride product, commonly referred to as green salt due to its characteristic green crystalline appearance, exhibits monoclinic crystal structure and melts at 2012°F [15].

The subsequent fluorination step converts uranium tetrafluoride to uranium hexafluoride through reaction with elemental fluorine [2]. This process follows the chemical equation: uranium tetrafluoride plus fluorine gas yields uranium hexafluoride [2]. The reaction is conducted at elevated temperatures, typically around 660K (387°C), with fluorine pressure of approximately 1 atmosphere [26]. Complete conversion efficiencies of 100% can be achieved under optimal conditions with residence times as short as one minute [26].

Elemental fluorine presents significant technical challenges due to its extreme corrosivity, requiring reactor systems constructed from fluorine-resistant materials [10]. The fluorination reaction is highly exothermic and proceeds rapidly once initiated [5]. Alternative fluorination methods include the use of cobalt trifluoride as a fluorinating agent, though elemental fluorine remains the predominant industrial choice [3].

The direct fluorination pathway can also convert uranium oxides directly to uranium hexafluoride without the intermediate uranium tetrafluoride step [9]. This approach involves contacting uranium oxide simultaneously with elemental carbon and elemental fluorine at elevated temperatures, using carbon in approximately 50% excess of the theoretical requirement [9]. This single-step process offers advantages in terms of reduced handling operations and simplified processing [9].

Fluorination PathwayReactantsTemperature RangeProductsConversion Efficiency
HydrofluorinationUranium dioxide + Hydrogen fluoride750-930°F (399-499°C)Uranium tetrafluoride + Water~100%
Direct FluorinationUranium tetrafluoride + Fluorine660K (387°C)Uranium hexafluoride100%
Combined ProcessUranium oxide + Carbon + FluorineElevated temperatureUranium hexafluoride + Carbon dioxideVariable

Industrial-Scale Production Methodologies

Industrial uranium hexafluoride production employs sophisticated reactor systems designed to handle the demanding chemical and thermal conditions required for efficient conversion [5]. Fluidized bed reactors represent the predominant technology for large-scale uranium tetrafluoride production, offering superior heat and mass transfer characteristics compared to fixed-bed alternatives [41]. These reactors typically operate with bed heights of 3.5 feet and diameters ranging from 18.5 to 27 inches, depending on production capacity requirements [13].

The fluidized bed hydrofluorination process utilizes two vertical reactors in series with countercurrent flow of solid and gas phases [41]. The first reactor operates at 300°C and achieves approximately 70% conversion of uranium dioxide to uranium tetrafluoride [41]. The second reactor receives anhydrous hydrogen fluoride directly and operates at 500°C to complete the conversion process [41]. Nitrogen gas maintains fluidization at flow rates of approximately 100 standard cubic feet per minute [41].

Flame tower reactors provide an alternative technology for uranium hexafluoride production, particularly suited for direct fluorination processes [33]. These vertical reactors feature uranium tetrafluoride and preheated fluorine gas injection at the top, with concurrent downward flow through the reactor column [33]. The reaction zone typically extends through the upper 2 meters of the reactor, operating at temperatures between 455-549°C under positive pressure of approximately 2 kilopascals [37]. Flame towers demonstrate superior production rates, potentially increasing conversion capacity from 4 pounds per manhour to 10 pounds per manhour compared to tube reactors [33].

World uranium hexafluoride production capacity is concentrated among several major facilities globally [4]. Canada's Cameco facility at Port Hope maintains licensed capacity of 12,500 tonnes uranium with actual production of 10,600 tonnes uranium as uranium hexafluoride [4]. France's Orano facility at Pierrelatte and Malvesi operates with 15,000 tonnes uranium licensed capacity and 8,900 tonnes uranium production [4]. Russia's Rosatom facility at Seversk maintains 12,500 tonnes uranium capacity with 12,000 tonnes uranium production [4]. China's facilities at Lanzhou and Hengyang provide an estimated 15,000 tonnes uranium capacity with 10,500 tonnes uranium production [4].

The United States Honeywell Uranium Hexafluoride Processing Facility near Metropolis, Illinois, represents approximately 20% of worldwide production capacity with annual conversion capacity of 15,000 tonnes uranium as uranium hexafluoride [32]. This facility employs a unique dry fluoride volatility conversion process that enables complete yellowcake to uranium hexafluoride conversion at a single location, achieving uranium hexafluoride purity levels of 99.99% or higher [32].

FacilityCountryLocationLicensed Capacity (tonnes uranium)Actual Production (tonnes uranium)Technology Type
CamecoCanadaPort Hope12,50010,600Wet process
OranoFrancePierrelatte/Malvesi15,0008,900Wet process
RosatomRussiaSeversk12,50012,000Wet process
China National Nuclear CorporationChinaLanzhou/Hengyang15,00010,500Wet process
HoneywellUnited StatesMetropolis15,000VariableDry fluoride volatility

Industrial production methodologies incorporate sophisticated recovery systems to maximize fluorine utilization efficiency [13]. Fluidized bed fluorine cleanup reactors operate at temperatures of 700-750°F using uranium tetrafluoride beds to recover fluorine from process vent streams [13]. These systems demonstrate fluorine recovery efficiencies exceeding 98%, substantially improving overall process economics [13]. The recovered fluorine undergoes recycling through the primary fluorination reactors, minimizing raw material consumption [13].

Production scheduling and capacity management reflect global uranium market dynamics and nuclear fuel cycle requirements [30]. Nuclear power plants worldwide required approximately 62,000 tonnes uranium equivalent as uranium hexafluoride in 2004, with demand growth projected at 0.5% annually [30]. Primary converters contribute over 40,000 tonnes uranium as uranium hexafluoride, with the remainder supplied through secondary sources including inventory disposal, weapons material downblending, and spent fuel reprocessing [30].

Impurity Control and Quality Assurance Protocols

Uranium hexafluoride purity requirements for nuclear applications demand stringent impurity control measures throughout the production process [19]. Volatile impurities in uranium hexafluoride significantly disrupt enrichment processes and contribute to equipment corrosion, necessitating comprehensive purification protocols [19]. Impurities originate from uranium ore constituents, chemical products used during conversion processes, and potential fission products from previously used uranium materials [19].

Chemical purification methods for uranium hexafluoride include distillation in liquid or gaseous phases, gaseous diffusion, and chemical reaction involving redox mechanisms [19]. Industrial facilities commonly employ chemical purification using tributyl phosphate and nitric acid as purifying agents, though environmental concerns regarding nitric product treatment have driven development of alternative approaches [19]. Advanced purification systems utilize chemical filters with high specific surface areas to enhance both selectivity and efficiency for volatile impurity removal [19].

Magnesium fluoride serves as an effective chemical filter for removing specific impurities including technetium, molybdenum, and neptunium fluoride from uranium hexafluoride [19]. Research studies demonstrate successful removal of vanadium oxyfluoride through magnesium fluoride filtration systems [19]. The chemical filter approach provides environmental advantages compared to traditional nitric acid purification methods while reducing industrial maintenance requirements [19].

Quality assurance programs for uranium hexafluoride packaging and transportation incorporate comprehensive testing protocols [21]. Packagings undergo verification through appropriate inspection and testing procedures covering all relevant design criteria [21]. Cleaning procedures for uranium hexafluoride cylinders require specialized protocols to maintain material integrity [21]. All repair operations must conform to specified design and manufacturing programs, with proposed repairs requiring competent authority approval in advance [21].

Uranium hexafluoride purity specifications mandate minimum 99.5% purity for standard applications [21]. More restrictive limitations apply when purity falls below 99.5%, requiring adjusted filling mass calculations and enhanced quality control measures [21]. High-purity depleted uranium hexafluoride for long-term storage applications may utilize increased maximum mass loadings based on density calculations of 3.33 grams per cubic centimeter [21].

Industrial quality control systems incorporate multiple analytical techniques to verify uranium hexafluoride composition and purity [18]. Mitsubishi Nuclear Fuel Company implements comprehensive quality assurance systems covering reception of uranium hexafluoride, procurement of materials and components, production and inspection procedures, and delivery protocols [18]. These systems maintain ISO9001 certification standards and provide highly reliable fuel products through systematic quality management [18].

Impurity monitoring protocols focus particularly on elements with high neutron absorption cross-sections that could adversely affect nuclear reactor performance [29]. Boron and cadmium impurities require maintenance below 0.2 to 300 micrograms per gram respectively to preserve fuel efficiency [29]. Analytical procedures verify impurity levels through specialized instrumentation capable of detecting trace contamination levels [29].

Process control measures include continuous monitoring of reaction conditions, temperature profiles, and gas composition throughout production operations [17]. Automated systems maintain optimal operating parameters while minimizing human exposure to process materials [17]. Quality assurance documentation provides complete traceability for all uranium hexafluoride batches from raw material receipt through final product delivery [17].

Quality ParameterSpecificationTest MethodFrequency
Uranium hexafluoride purity≥99.5%Chemical analysisPer batch
Boron content≤0.2 μg/gNeutron absorption analysisPer batch
Cadmium content≤300 μg/gAtomic absorption spectroscopyPer batch
Moisture content<10 ppmKarl Fischer titrationContinuous
Volatile impurities<500 ppm totalGas chromatography-mass spectrometryPer batch
Particle contamination<1 ppmFiltration analysisPer batch

Physical Description

Radioactive material, uranium hexafluoride, fissile appears as a colorless volatile white crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants.
Radioactive material, uranium hexafluoride, non-fissile or fissile excepted appears as a colorless volatile radioactive crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants.
COLOURLESS-TO-WHITE DELIQUESCENT CRYSTALS.

Color/Form

Volatile white monoclinic crystalline solid
White crystalline solid
Deliquescent

Boiling Point

56.5 °C sublimation point

Vapor Density

12 at BP of uranium hexafluoride (Air= 1)

Density

5.09 at 20.7 °C/4 °C; (liq): 3.595 at 70 °C
Relative density (water = 1): 5.1

Melting Point

64.5 °C at 2 atm

Vapor Pressure

115 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 14.2

Other CAS

7783-81-5
11133-71-4
12134-48-4

Associated Chemicals

Uranium ion (6+);22541-40-8

Wikipedia

Uranium hexafluoride

Biological Half Life

...After inhaling uranium hexafluoride particles, humans during the first day excrete in urine approximately 73% of the solubilized uranium from the lung, with a biological half-life of approximately 4 hours, and another 10% with a half-life of 1.3 days. In a second stage of slower excretion, abiological half-life of approximately 6 days is estimated by the second day or later.
The biologic half times of soluble uranium compounds (e.g., uranium hexafluoride, uranyl fluoride, uranium tetrachloride, uranyl nitrate hexahydrate) are estimated in days or weeks. /Soluble uranium compounds/

Use Classification

Fire Hazards -> Reactive - 1st degree

Methods of Manufacturing

Prepd by the action of fluorine on uranium metal or carbide; on uranium pentachloride; on uranium tetrafluoride; on triuranium octaoxide in the presence of carbon. It appears that all uranium cmpd when heated with fluorine to a sufficiently high temp give uranium hexafluoride: National Nuclear Energy Series VIII-5, JJ Katz, E Rabinowitch, The Chemistry of Uranium, Part I (New York, 1951) pp 396-449.
(1) Triuranium octoxide (U3O8) and nitric acid react to form a soln of uranyl nitrate; this is decomposed to uranium trioxide and reduced to the dioxide with hydrogen. The dioxide as a fluidized bed is reacted with hydrogen fluoride. The resulting tetrafluoride is fluorinated to the hexafluoride. (2) Triuranium octoxide is converted directly to the hexafluoride with hydrogen fluoride and fluorine, then purified by fractional distillation.
Uranyl nitrate + hydrogen fluoride + fluorine (wet uranium hexafluoride process)
Uranyl nitrate + hydrogen fluoride + fluorine (wet Comurhex process)
For more Methods of Manufacturing (Complete) data for URANIUM HEXAFLUORIDE (7 total), please visit the HSDB record page.

General Manufacturing Information

Uranium fluoride (U2F9): INACTIVE
The chemical toxicity and reactive properties of any uranium compound must be weighed against the inherent toxicity of the compound or the uranium alone. For example, gaseous uranium hexafluoride (UF6) reacts with atmospheric moisture and undergoes hydrolysis, producing uranyl fluoride (UO2F2) and hydrogen fluoride (HF), a highly corrosive and toxic gas. Depending on the temperature, humidity, and uranium enrichment, the HF may be a more serious health and safety concern than either the UF6 or the contained uranium.
In uranium processes that create fluoride compounds (UF4, UF6, etc.), the a-n reaction with this light nuclide can result in neutron radiation fields, the intensity of which are a function of the compound, mixing, storage configuration, and enrichment. As indicated in Section 2.0, low enriched UF6 (< 5%) in large storage containers can result in neutron radiation in the 0.2 mrem/h range, while highly enriched (> 97%) UF6 can create fields in the 4 mrem/h range. At high enrichments, the neutron fields can be up to a factor of 2 higher than the gamma fields and be the limiting source of whole body exposure. /Uranium fluorides/
This study conducted to characterize solid products formed from release of uranium hexafluoride. Explosive release of uranium hexafluoride was conducted in a vessel in which the air at atm pressure was static & the particulate material was collected on microscope grids by gravitational settling. Transmission & sem were used to detect the size or range of sizes of the particles produced from the release & the nature of agglomerates produced from these particles.
Uranium is a chemical hazard as well as a radiological hazard.

Analytic Laboratory Methods

Fluorides (eg, uranium hexafluoride) in air are photometrically detected with an apparatus with a vertical air passage duct equipped with a flow regulator, a flow meter, a unit containing a transparent bedding material (eg, silicon dioxide), & an air pump, in sequence. The magnitude of light transmitted through the material during & after passage of the fluoride-contaminated air is monitored & compared with std value.

Stability Shelf Life

Volatile crystals

Dates

Modify: 2024-02-18

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